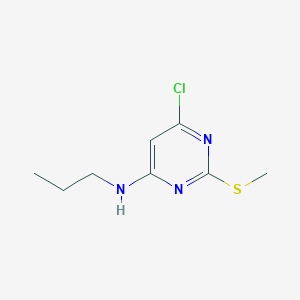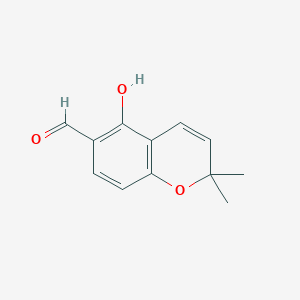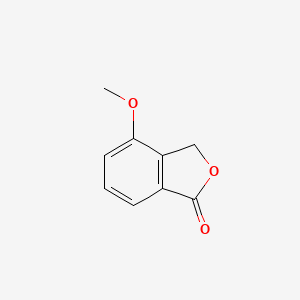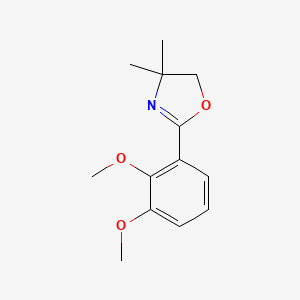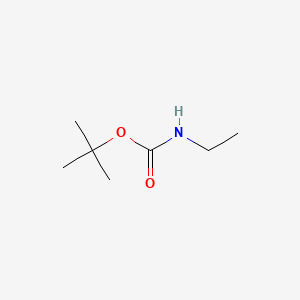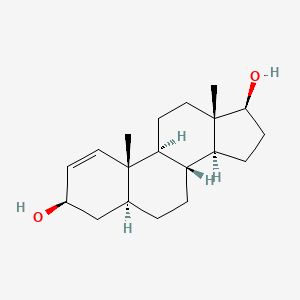
1-Androstenediol
Descripción general
Descripción
1-Androstenediol: , también conocido como 5α-androst-1-ene-3β,17β-diol, es un prohormona de 1-testosterona (Δ1-DHT). Es un esteroide de androstano que se encuentra de forma natural y se ha utilizado como complemento alimenticio. El compuesto está identificado por la Agencia Mundial Antidopaje como una sustancia prohibida relacionada con los esteroides anabólicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-Androstenediol se puede sintetizar a partir de dehidroepiandrosterona (DHEA) a través de una serie de reacciones de reducción y oxidación. La reducción del grupo 17-ceto en DHEA por las 17-hidroxiesteroide deshidrogenasas produce this compound. Esto va seguido de la oxidación del grupo hidroxilo 3-beta a un grupo 3-ceto por las 3-hidroxiesteroide deshidrogenasas .
Métodos de producción industrial: La producción industrial de this compound típicamente involucra el uso de procesos de transformación microbiana. Se emplean cepas específicas de microorganismos para convertir esteroides precursores en el producto deseado a través de la biocatálisis. Este método es preferido debido a su eficiencia y selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Androstenediol experimenta varias reacciones químicas, incluyendo:
Oxidación: Conversión a 1-androstenediona.
Reducción: Conversión a 1-testosterona.
Sustitución: Reacciones que involucran los grupos hidroxilo en las posiciones 3 y 17.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Condiciones que involucran catalizadores ácidos o básicos.
Productos principales:
Oxidación: 1-Androstenediona.
Reducción: 1-Testosterona.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: 1-Androstenediol se utiliza en la síntesis de varios compuestos esteroideos. Sirve como intermedio en la producción de esteroides anabólicos y otros compuestos relacionados.
Biología: En la investigación biológica, el this compound se estudia por su papel en la esteroidogénesis y sus efectos en los procesos celulares. Se utiliza para investigar las vías involucradas en la biosíntesis de andrógenos y estrógenos.
Medicina: this compound se ha explorado por sus posibles aplicaciones terapéuticas, incluyendo la terapia de reemplazo hormonal y el tratamiento de ciertos trastornos hormonales. Su uso es limitado debido a su clasificación como una sustancia prohibida.
Industria: En la industria farmacéutica, this compound se utiliza como precursor en la síntesis de varios fármacos esteroideos. También se emplea en el desarrollo de suplementos para mejorar el rendimiento .
Mecanismo De Acción
1-Androstenediol ejerce sus efectos actuando como un prohormona para 1-testosterona. Se convierte en 1-testosterona a través de reacciones enzimáticas que involucran 17-hidroxiesteroide deshidrogenasas y 3-hidroxiesteroide deshidrogenasas. La 1-testosterona resultante luego se une a los receptores de andrógenos, lo que lleva a la activación de varias vías de señalización que regulan la expresión génica y las funciones celulares .
Comparación Con Compuestos Similares
Compuestos similares:
Androstenediol (5-androstenediol): Una hormona esteroidea androgénica y estrogénica débil endógena.
Androstenediona: Un intermedio en la biosíntesis de testosterona a partir de dehidroepiandrosterona.
Dehidroepiandrosterona (DHEA): Un esteroide precursor producido por las glándulas suprarrenales.
Singularidad: 1-Androstenediol es único debido a su papel específico como un prohormona para 1-testosterona. A diferencia de otros compuestos similares, contribuye directamente a la producción de 1-testosterona, que tiene propiedades anabólicas y androgénicas distintas .
Propiedades
IUPAC Name |
(3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFGPAMUAXASRE-YSZCXEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627737 | |
| Record name | 5alpha-Androst-1-ene-3beta,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-27-3 | |
| Record name | 5α-Androst-1-ene-3β,17β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Androstenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Androstenediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01503 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5alpha-Androst-1-ene-3beta,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ANDROSTENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W74907I7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




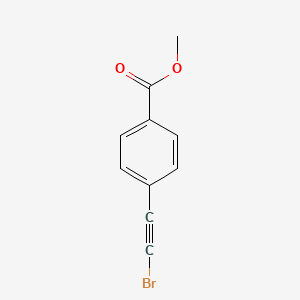
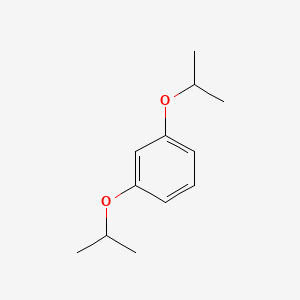
![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)
